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Abstract
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from

the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This

technical guide provides a comprehensive overview of its known physical and chemical

properties, detailed experimental protocols for its isolation and characterization, and an

exploration of its potential, though currently underexplored, biological activities. While specific

pharmacological data for this compound is limited, this guide draws upon information from

related Kopsia alkaloids to suggest potential areas for future investigation, such as cytotoxic

and anti-inflammatory effects.

Physicochemical Properties
11,12-De(methylenedioxy)danuphylline is a crystalline solid.[1] Its molecular and physical

characteristics are summarized in the table below.
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Property Value Source

Molecular Formula C₂₄H₂₇NO₆ [2]

Molecular Weight 425.47 g/mol [2]

CAS Number 888482-17-5 [1]

Physical Description Crystalline solid [1]

Source Branches of Kopsia officinalis [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

Note: Some sources may report slightly different molecular formulas and weights. The values

presented here are from MedchemExpress.[2]

Spectroscopic Data
The structural elucidation of 11,12-De(methylenedioxy)danuphylline was primarily achieved

through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following data

is extrapolated from the initial isolation report by Wang et al. (2017).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification of 11,12-
De(methylenedioxy)danuphylline. While the full dataset from the original publication is not

publicly available, related studies on Kopsia alkaloids indicate that the spectra would be

complex, showing characteristic signals for the indole nucleus, as well as various aliphatic and

oxygenated carbons.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of

the compound. The fragmentation pattern observed in the MS/MS spectrum would provide

valuable information about its structural components. For 3,4-methylenedioxy-substituted

cathinone derivatives, which share a structural motif, common fragmentation pathways include
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the loss of neutral groups like CH₄O₂, H₂O, and amines.[3] The formation of

metylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is also a characteristic

fragmentation pattern for such derivatives.[3]

Experimental Protocols
The following protocols are based on established methodologies for the isolation and biological

evaluation of indole alkaloids from Kopsia species and related natural products.

Isolation of 11,12-De(methylenedioxy)danuphylline from
Kopsia officinalis
This protocol is a generalized procedure based on common techniques for isolating alkaloids

from plant materials.

Workflow for Alkaloid Isolation
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Caption: General workflow for the isolation of indole alkaloids.
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Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are macerated

with 80% ethanol at room temperature. The solvent is then evaporated under reduced

pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in a weak acid (e.g., 2% HCl) and

partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic

compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and

extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid

fraction.

Chromatographic Purification: The crude alkaloid extract is subjected to multiple steps of

column chromatography.

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with

a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or

cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).

Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex

LH-20 column with methanol as the mobile phase.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain 11,12-
De(methylenedioxy)danuphylline is typically performed using preparative reversed-phase

HPLC.

Cytotoxicity Assay
This protocol describes a general method for evaluating the cytotoxic activity of the compound

against cancer cell lines using the MTT assay.

Workflow for MTT Cytotoxicity Assay
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a

suitable density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of 11,12-
De(methylenedioxy)danuphylline (typically in a logarithmic dilution series). A vehicle

control (solvent used to dissolve the compound) is also included.

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

MTT Assay:

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added

to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases

will convert the yellow MTT to purple formazan crystals.

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the

formazan crystals.

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of

570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-

response curve.

Anti-inflammatory Assay
This protocol outlines a general in vitro assay to assess the anti-inflammatory potential of the

compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide

(LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide (NO) Inhibition Assay
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Caption: Workflow for the in vitro nitric oxide inhibition assay.
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Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

Treatment: The cells are pre-treated with different concentrations of 11,12-
De(methylenedioxy)danuphylline for 1-2 hours.

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response and nitric oxide production.

Incubation: The plate is incubated for 24 hours.

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture

supernatant is measured using the Griess reagent. This involves mixing the supernatant with

sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo

product.

Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition by the

compound is calculated relative to the LPS-stimulated control.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathways

modulated by 11,12-De(methylenedioxy)danuphylline. However, based on the known

pharmacological profiles of other Kopsia alkaloids, several potential areas of interest for future

research can be proposed.

Potential Cytotoxic Activity
Many indole alkaloids isolated from Kopsia species have demonstrated significant cytotoxic

effects against various cancer cell lines. For example, certain aspidofractinine-type alkaloids

from Kopsia hainanensis have shown IC₅₀ values in the low micromolar range against several

tumor cell lines.[4] Therefore, it is plausible that 11,12-De(methylenedioxy)danuphylline may

also possess antiproliferative properties.

Potential Anti-inflammatory Activity
Alkaloids are a class of natural products known to exhibit anti-inflammatory effects.[5] The anti-

inflammatory activity of some Kopsia alkaloids has been reported.[6] Given the traditional use
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of Kopsia officinalis in treating inflammatory conditions, investigating the anti-inflammatory

potential of 11,12-De(methylenedioxy)danuphylline is a logical next step.

Postulated Signaling Pathways
Given the potential cytotoxic and anti-inflammatory activities, the following signaling pathways

are proposed as initial targets for investigation:

Hypothesized Signaling Pathways
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Caption: Hypothesized signaling pathways for future investigation.

Further research is required to validate these hypotheses and to elucidate the precise

molecular targets and mechanisms of action of 11,12-De(methylenedioxy)danuphylline.

Conclusion
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11,12-De(methylenedioxy)danuphylline is an indole alkaloid with a well-defined chemical

structure but a largely unexplored pharmacological profile. This technical guide consolidates

the available physicochemical data and provides a framework of experimental protocols for its

further investigation. Based on the activities of related compounds, future research into its

potential cytotoxic and anti-inflammatory properties is warranted. The elucidation of its

biological activities and signaling pathways could pave the way for its development as a novel

therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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